2,3-二氯苯氧乙酸

描述

Synthesis Analysis

The synthesis of 2,3-Dichlorophenylacetic acid derivatives involves reacting the ligand acid with di- or tri-organotin compounds in the presence of triethylamine. This process results in bioactive organotin(IV) derivatives, as demonstrated in the synthesis and structural investigation of organotin(IV) derivatives with 3,4-dichlorophenylacetic acid (Saeed & Rauf, 2010). Another relevant method includes the carbonylation of 2,4-dichlorobenzyl chloride to synthesize 2,4-Dichlorophenylacetic acid with high yield, highlighting a novel means to prepare phenylacetic acid derivatives (Li et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds such as 2-chloro-3-phenylbenzoic acid reveals a carbonylation reaction mechanism and steric interactions influencing the molecule's structure. X-ray crystallography confirms these structures, showing distorted trigonal-bipyramidal geometry around the tin atoms in organotin(IV) derivatives (Boyarskiy et al., 2009).

Chemical Reactions and Properties

2,4-Dichlorophenoxyacetic acid's (2,4-D) degradation mechanisms have been thoroughly studied, showing that nano-Fe2O3 activated peroxymonosulfate and other catalytic processes efficiently degrade 2,4-D in aquatic environments, thus reducing its toxic impact. These studies reveal the importance of acidic conditions and the catalytic activity of nanoparticles in environmental remediation processes (Jaafarzadeh et al., 2017).

Physical Properties Analysis

The physical properties, such as thermal stability and crystalline structure, of dichlorophenylacetic acid salts with amines, offer insight into the material's stability and potential applications in various fields. The characterization of these salts reveals how intermolecular hydrogen bonds influence the material's thermal behavior and stability (Tchibouanga & Jacobs, 2023).

Chemical Properties Analysis

2,4-Dichlorophenoxyacetic acid's role as a herbicide is well-documented, showcasing its mechanism of action at the molecular level. It mimics natural auxin, leading to abnormal growth and plant death in dicots. This insight into its mode of action provides a basis for understanding its environmental and agricultural implications (Song, 2014).

科学研究应用

1.环境影响和毒性分析

2,4-二氯苯氧乙酸(2,4-D)是农业和城市活动中广泛使用的一种除草剂。其环境影响和毒性一直是广泛研究的主题。研究重点关注其毒理和诱变特性,在了解其对基因表达的影响和潜在职业风险方面取得了重大进展 (Zuanazzi, Ghisi, & Oliveira, 2020).

2.植物修复增强

已经探索了使用细菌内生菌增强2,4-D植物修复的研究。这些内生菌可以降解2,4-D,从而减少其在植物组织中的积累,并有助于去除受污染土壤和地下水中的除草剂 (Germaine et al., 2006).

3.去除水中2,4-D的策略

已经开发出从受污染水源中去除2,4-D的各种策略,这反映了其潜在的毒性和污染风险。考虑到除草剂对传统降解过程的抵抗力,这些方法专注于开发更有效的技术以从受污染场所彻底去除 (EvyAliceAbigail et al., 2017).

4.分子作用模式

作为除草剂的2,4-D的分子作用模式已被广泛研究。它通过在分子水平上模拟天然生长素起作用,导致双子叶植物异常生长、衰老和死亡。对生长素受体和转运载体的理解的进步为2,4-D的除草作用提供了更深入的见解 (Song, 2014).

5.代谢和生物转化

已经研究了2,4-D在人肝中的代谢和生物转化,特别是涉及细胞色素P450 3A4。这项研究对了解除草剂的环境影响和潜在健康风险具有重要意义 (Mehmood et al., 1996).

6.合成方法

已经开发出改进的合成2,4-二氯苯氧乙酸的方法,提高了生产率并减少了实验条件。这对工业和农业应用至关重要 (Li et al., 2019).

7.光催化降解

已经进行了使用各种纳米材料在紫外线照射下光催化降解2,4-D的研究。这对于解决除草剂的环境影响具有重要意义 (Lima et al., 2020).

8.电化学降解

已经使用不同的阳极电极评估了2,4-D的电催化降解。这项研究对于开发能够处理2,4-D等抗性污染物的废水处理技术至关重要 (Dargahi et al., 2019).

安全和危害

2,3-Dichlorophenylacetic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

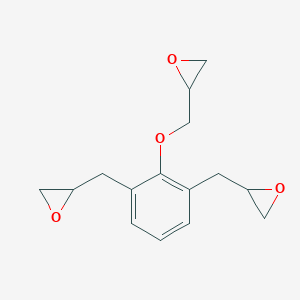

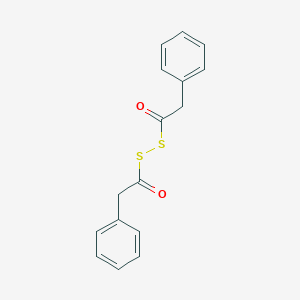

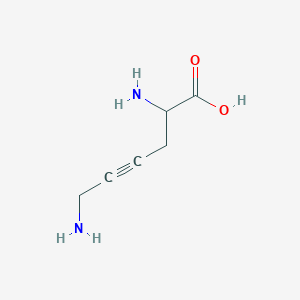

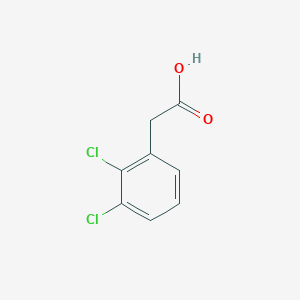

IUPAC Name |

2-(2,3-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMXEUIQZOQESD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80144936 | |

| Record name | 2,3-Dichlorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichlorophenylacetic acid | |

CAS RN |

10236-60-9 | |

| Record name | Benzeneacetic acid, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichlorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dichlorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the crystal structure formed between 2,3-Dichlorophenylacetic acid and trans-N,N′-Dibenzyldiaminocyclohexane?

A1: The crystal structure formed between 2,3-Dichlorophenylacetic acid (AH) and trans-N,N′-Dibenzyldiaminocyclohexane (B) exhibits an unusual stoichiometry. Instead of a simple salt or cocrystal, it forms a hybrid salt-cocrystal with the composition [H2B2+; 2A− and 2AH]. [] This unexpected structure suggests a complex interplay of intermolecular interactions. Interestingly, each crystal of this compound is enantiomerically pure, containing either the RR or SS isomer of the H2B2+ cation. []

Q2: Can you elaborate on the significance of the preferential crystallization observed with this hybrid salt-cocrystal?

A2: Preferential crystallization experiments (AS3PC) conducted in methanol and THF revealed a fascinating phenomenon. Entrainment in methanol resulted in unexpectedly high final enantiomeric excesses exceeding 20%. [] This observation suggests that the crystal growth mechanism might involve the incorporation of pre-formed building blocks composed of [H2B2+; 2A− and 2AH] units or a reconstruction occurring at specific crystal interfaces, rather than a conventional layer-by-layer growth. [] This finding provides valuable insights into crystal engineering and chiral resolution techniques.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。